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Compound of Interest

Compound Name: 3-Ethoxy-4-propoxybenzaldehyde

Cat. No.: B442570 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analytical comparison of 3-Ethoxy-4-propoxybenzaldehyde
with two structurally similar alternatives: 3-Ethoxy-4-methoxybenzaldehyde (O-Ethylisovanillin)

and 3,4-Dimethoxybenzaldehyde (Veratraldehyde). The information presented is intended to

support research and development activities by offering a comprehensive overview of their

physicochemical and spectroscopic properties.

Physicochemical Properties: A Comparative
Analysis
A summary of the key physicochemical properties of 3-Ethoxy-4-propoxybenzaldehyde and

its alternatives is presented below. This data is crucial for understanding the physical behavior

of these compounds, which can influence their handling, formulation, and application in various

experimental settings.
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Property
3-Ethoxy-4-
propoxybenzaldeh
yde

3-Ethoxy-4-
methoxybenzaldeh
yde

3,4-
Dimethoxybenzald
ehyde
(Veratraldehyde)

CAS Number 350988-41-9[1] 1131-52-8[2][3] 120-14-9[4]

Molecular Formula C12H16O3[1] C10H12O3[2][3] C9H10O3[4]

Molecular Weight 208.26 g/mol [1] 180.20 g/mol [2][3] 166.17 g/mol [4]

Appearance Not specified
White to tan powder

or chunks[2]

White to pale yellow

crystalline

solid/powder[4]

Melting Point Not specified 51-53 °C[2][5] 40-45 °C[4][6]

Boiling Point Not specified 155 °C at 10 mmHg[2] 281 °C[4][6]

Solubility Not specified
Soluble in organic

solvents[2]

Slightly soluble in cold

water; soluble in hot

water and organic

solvents[4]

Spectroscopic Characterization
Spectroscopic analysis is fundamental for the structural elucidation and confirmation of the

identity and purity of chemical compounds. While specific spectroscopic data for 3-Ethoxy-4-
propoxybenzaldehyde is not readily available in public databases, the following sections

outline the expected spectral features based on its chemical structure and provide data for the

comparative compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 3-Ethoxy-4-propoxybenzaldehyde is expected to

show distinct signals corresponding to the aldehyde proton (around 9.8 ppm), aromatic protons

(in the range of 6.9-7.8 ppm), and the protons of the ethoxy and propoxy groups (in the upfield

region, approximately 1.0-4.2 ppm). The splitting patterns and integration of these signals

would confirm the substitution pattern on the benzene ring and the structure of the alkoxy side

chains.
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¹³C NMR: The carbon NMR spectrum would provide information on the number of non-

equivalent carbon atoms. Key signals would include the carbonyl carbon of the aldehyde group

(around 190 ppm), aromatic carbons, and the carbons of the ethoxy and propoxy groups.

¹H NMR Data for 3-Ethoxy-4-methoxybenzaldehyde: Spectral data is available and typically

recorded in CDCl₃.[7]

¹H and ¹³C NMR Data for Veratraldehyde: Spectral data is available, often recorded in

CDCl₃.[8][9]

Infrared (IR) Spectroscopy
The IR spectrum of an aromatic aldehyde is characterized by several key absorption bands.

For 3-Ethoxy-4-propoxybenzaldehyde, the following are anticipated:

C=O Stretch: A strong absorption band around 1685-1705 cm⁻¹, characteristic of an

aromatic aldehyde.[10][11]

C-H Stretch (Aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.[11]

C-O Stretch (Ethers): Strong bands in the region of 1260-1000 cm⁻¹.

Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

Aromatic C=C Stretch: Bands in the 1600-1450 cm⁻¹ region.

IR Data for 3-Ethoxy-4-methoxybenzaldehyde: Available as a KBr disc or nujol mull

spectrum.[12][13]

IR Data for Veratraldehyde: Available, with spectra taken as a KBr disc, nujol mull, or in

CCl₄/CS₂ solution.[14][15]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 3-Ethoxy-4-propoxybenzaldehyde, the molecular ion peak (M⁺) would be

observed at m/z 208. The fragmentation pattern would likely involve the loss of the aldehyde

group, as well as cleavage of the ethoxy and propoxy side chains.
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Mass Spectrometry Data for 3-Ethoxy-4-methoxybenzaldehyde: Electron ionization mass

spectrum data is available.[16]

Mass Spectrometry Data for Veratraldehyde: Electron ionization mass spectrum data is

available.[9][17]

Experimental Protocols
The following are detailed methodologies for the key analytical techniques used in the

characterization of benzaldehyde derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of the benzaldehyde sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a

clean, dry vial.

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift

referencing (0 ppm).

Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is sufficient for

detection.[18]

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity for sharp, symmetrical peaks.[18]

Data Acquisition (¹H NMR):

Set the pulse angle (typically 30° or 45°).

Set the acquisition time (usually 2-4 seconds).
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Set a relaxation delay of 1-5 seconds.

Acquire a sufficient number of scans (typically 8-16) for a good signal-to-noise ratio.[18]

Data Processing:

Apply a Fourier transform to the Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the TMS peak at 0 ppm.

Integrate the peaks to determine the relative number of protons.

Analyze splitting patterns and measure coupling constants (J) in Hertz (Hz).[18]

Infrared (IR) Spectroscopy (Attenuated Total Reflectance
- ATR)

Sample Preparation:

Place a small amount of the solid sample directly onto the ATR crystal.

Instrument Setup:

Ensure the ATR crystal is clean before and after sample analysis.

Collect a background spectrum of the empty ATR crystal.

Data Acquisition:

Press the sample firmly against the crystal using the pressure clamp to ensure good

contact.

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400

cm⁻¹).

Data Processing:
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The software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the characteristic absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such

as dichloromethane or ethyl acetate.

Instrument Setup:

Install an appropriate GC column (e.g., a non-polar or medium-polarity column).

Set the GC oven temperature program. A typical program might start at a low temperature

(e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250

°C) to ensure elution of the compound.

Set the injector temperature and the transfer line temperature to the mass spectrometer.

Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-400).

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

The GC will separate the components of the sample, and the mass spectrometer will

record the mass spectrum of the eluting compounds.

Data Processing:

Analyze the resulting chromatogram to determine the retention time of the compound.

Analyze the mass spectrum corresponding to the chromatographic peak to identify the

molecular ion and characteristic fragment ions.
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Visualizing Analytical Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate a typical analytical

workflow for compound characterization and a conceptual diagram of structure-activity

relationships relevant to drug development.
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Caption: Analytical workflow for the synthesis, purification, and characterization of 3-Ethoxy-4-
propoxybenzaldehyde.
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Caption: Conceptual diagram of Structure-Activity Relationship (SAR) studies in drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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